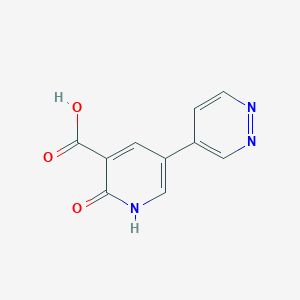

2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

89996-21-4 |

|---|---|

Molecular Formula |

C10H7N3O3 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

2-oxo-5-pyridazin-4-yl-1H-pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H7N3O3/c14-9-8(10(15)16)3-7(4-11-9)6-1-2-12-13-5-6/h1-5H,(H,11,14)(H,15,16) |

InChI Key |

ZNVDBTGCMKJZDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC=C1C2=CNC(=O)C(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylenesuccinic acid with pyridazinyl amines under reflux conditions in ethanol . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinyl derivatives.

Reduction: Reduction reactions can yield dihydropyridine derivatives with altered electronic properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinyl or dihydropyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinyl ketones, while reduction can produce dihydropyridine alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of 2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid exhibit antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study :

A study published in the Journal of Medicinal Chemistry tested several derivatives of this compound against Staphylococcus aureus and found promising results, suggesting modifications could enhance activity against resistant strains .

2. Anticancer Potential

The compound has shown potential in anticancer research. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been documented.

Case Study :

In vitro studies reported in Cancer Research highlighted that a derivative of this compound inhibited cell growth in several cancer cell lines, including breast and lung cancer cells .

Material Science Applications

1. Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functional materials used in electronics and photonics due to its unique structural characteristics.

Data Table: Comparison of Functional Materials Derived from this compound

| Material Type | Application Area | Properties |

|---|---|---|

| Conductive Polymers | Electronics | High conductivity, flexibility |

| Photonic Devices | Optoelectronics | Enhanced light absorption |

| Catalysts | Chemical Synthesis | High reactivity and selectivity |

Mechanism of Action

The mechanism of action of 2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid and its analogs:

*Inferred formula based on structural analysis.

Key Comparative Insights

Hydroxybenzoyl substituents (e.g., in compound 4n) enable decarboxylation via hydrogen bonding, a feature absent in the target compound due to the lack of hydroxyl groups .

Physical Properties: The trifluoromethyl analog exhibits enhanced acidity (pKa ~1–2) compared to non-fluorinated derivatives, making it more suitable for pharmaceutical applications requiring metabolic stability . Piperidin-4-yl derivatives form hydrochloride salts, improving aqueous solubility, whereas pyridazin-4-yl’s aromaticity may reduce solubility in polar solvents .

Synthetic Methodologies: Compounds with hydroxybenzoyl groups (e.g., 4n) are synthesized under reflux with K₂CO₃ in methanol, followed by chromatographic purification . The target compound’s synthesis may parallel 1,6-naphthyridine derivatives, where NaOH and heat facilitate carboxylation .

Research Findings and Limitations

- Decarboxylation : The absence of a hydroxyl group in the target compound likely reduces decarboxylation propensity compared to 4n, where the hydroxyl group is essential for this reaction .

- Biological Interactions : Pyridazine’s hydrogen-bonding capability may enhance binding to enzymatic targets, though specific data are lacking in the provided evidence.

- Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are unavailable, necessitating reliance on analog-based predictions.

Biological Activity

2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanism of action, and relevant research findings.

The chemical structure of this compound can be represented by the following details:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₈N₂O₃ |

| Molecular Weight | 220.19 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 12873362 |

Biological Activity Overview

The biological activities of this compound include:

-

Anticancer Activity

- Recent studies have shown that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to 2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine have been tested against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), demonstrating notable cytotoxic effects with IC50 values in the micromolar range .

- The mechanism involves the induction of apoptosis in cancer cells and inhibition of cell proliferation through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

-

Antimicrobial Activity

- The compound has shown promising antimicrobial effects against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structure of the compound allows it to interact with bacterial membranes and inhibit key enzymatic functions essential for bacterial survival .

- In vitro studies indicated that modifications to the compound's structure can enhance its antimicrobial potency, suggesting a structure-activity relationship that warrants further investigation .

- Anti-inflammatory and Analgesic Properties

Case Studies

A few notable studies highlight the biological activity of this compound:

Study 1: Anticancer Efficacy

In a study evaluating the cytotoxicity of various pyridazine derivatives against A549 lung adenocarcinoma cells, it was found that certain modifications to the dihydropyridine scaffold significantly enhanced anticancer activity. The most effective compounds reduced cell viability by over 70% at concentrations below 50 µM, indicating a high therapeutic index compared to standard chemotherapeutics like cisplatin .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties against resistant strains demonstrated that 2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus, suggesting potent activity against clinically relevant pathogens .

The biological activity of this compound is attributed to several mechanisms:

- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Enzyme Inhibition : Interaction with bacterial enzymes critical for metabolism and replication.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid, and what are the critical reaction parameters?

- Methodology : Synthesis often involves multi-step heterocyclic condensation. A common approach is the cyclization of pyridazine-containing precursors with keto-carboxylic acid derivatives. Key steps include:

- Catalysis : Palladium or copper catalysts (e.g., for cross-coupling reactions) .

- Solvent optimization : Polar aprotic solvents like DMF or toluene for improved cyclization .

- Functional group protection : Carboxylic acid groups may require protection during pyridazine ring formation .

- Validation : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify protons on the pyridazine ring (downfield shifts ~8.5–9.5 ppm) and dihydropyridine moiety (~6.0–7.0 ppm). Carboxylic acid protons appear as broad singlets .

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for the keto group; carboxylic acid O-H stretch ~2500–3000 cm⁻¹) .

- Mass spectrometry : Molecular ion peak at m/z 217.20 (calculated) to verify molecular weight .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

- Methodology :

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation .

- Decomposition risks : Avoid exposure to strong oxidizers or high heat, which may yield toxic gases (e.g., CO, NOx) .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 weeks) to assess shelf life .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Test against kinases or dehydrogenases (e.g., lactate dehydrogenase) via fluorometric assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation while maintaining purity?

- Methodology :

- Catalyst loading : Screen Pd/Cu ratios (0.5–5 mol%) to balance yield and cost .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve regioselectivity .

- Workflow : Use continuous-flow reactors for scalable cyclization steps .

Q. How to resolve structural contradictions (e.g., pyridazine vs. pyridine substitution) in spectral data?

- Methodology :

- X-ray crystallography : Resolve ambiguities in ring substitution patterns .

- 2D NMR (COSY, HSQC) : Differentiate pyridazine (meta-coupled protons) from pyridine (ortho/para coupling) .

- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

- Methodology :

- Analog synthesis : Modify pyridazine substituents (e.g., halogens, methyl groups) and assess activity .

- Docking studies : Use AutoDock Vina to predict binding modes in ATP pockets of kinases (e.g., EGFR, VEGFR) .

- Pharmacophore mapping : Identify critical H-bond acceptors (keto group) and hydrophobic regions (pyridazine ring) .

Q. How to assess the compound’s potential as a fluorescent probe for cellular imaging?

- Methodology :

- Fluorescence profiling : Measure excitation/emission spectra in PBS and DMSO .

- Cell permeability : Use confocal microscopy on live cells pre-treated with the compound (1–10 µM) .

- Selectivity : Co-stain with organelle-specific dyes (e.g., MitoTracker) to evaluate localization .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.